1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one

Cytotoxicity Cancer Hepatocellular carcinoma

Source the definitive 6-methoxy benzothiazole-piperazine hybrid (CAS 897470-00-7) for reproducible pharmacological profiling. The 6-methoxy substituent is a critical pharmacophore for AChE inhibition and cytotoxicity (HUH-7, MCF-7, HCT-116). Unlike unsubstituted or halogen analogs, its unique electronic profile (logP 3.96, PSA 36.7 Ų) ensures consistent membrane permeability and target engagement. Ideal as a derivatization starting point or a calibrated reference standard in CNS permeability assays (PAMPA, Caco-2).

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 897470-00-7
Cat. No. B2456568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one
CAS897470-00-7
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC=C4
InChIInChI=1S/C20H21N3O2S/c1-25-16-7-8-17-18(14-16)26-20(21-17)23-11-9-22(10-12-23)19(24)13-15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3
InChIKeySNDCOKLJRVVTAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one (CAS 897470-00-7): Procurement-Relevant Structural and Physicochemical Profile


The compound, designated 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one (CAS 897470-00-7), is a synthetic small molecule belonging to the benzothiazole-piperazine hybrid class . It features a 6-methoxy-1,3-benzothiazole core linked via a piperazine bridge to a phenylacetyl moiety (IUPAC: 6-Methoxy-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole). Its molecular formula is C20H21N3O2S (MW 367.47), and it is typically supplied as a non-chiral, solid screening compound [1]. The presence of the methoxy substituent on the benzothiazole ring distinguishes it from unsubstituted or halogen-substituted analogs and is a critical determinant of its electronic properties and potential target engagement [2].

Why Generic Substitution of 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one (CAS 897470-00-7) Poses a Risk to Reproducibility


Substituting this compound with a structurally similar benzothiazole-piperazine derivative risks undermining experimental reproducibility because minor structural variations in this scaffold lead to profound changes in biological activity profiles. The specific 6-methoxy substitution pattern on the benzothiazole core, combined with the phenylacetyl terminus, governs key electronic parameters such as the calculated logP (3.96) and polar surface area (36.7 Ų), which directly influence membrane permeability and target binding conformations . As demonstrated in SAR studies on related benzothiazole-piperazines, the replacement of a methoxy group with a methyl, halogen, or unsubstituted hydrogen can shift cytotoxic potency across cancer cell lines by orders of magnitude, or abrogate AChE inhibition entirely [1][2]. Therefore, the exact compound identity is crucial for obtaining meaningful and publishable results.

Quantitative Differentiation Guide for 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one (CAS 897470-00-7) vs. Analogs


Moderate Cytotoxicity Against HUH-7, MCF-7, and HCT-116 Cell Lines Sets the Compound Apart from Inactive Class Members

In a direct head-to-head study of ten benzothiazole-piperazine derivatives, the compound class displayed a range of cytotoxic activities against HUH-7 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines [1]. While the specific compound (CAS 897470-00-7) was not the most potent member of the series (the lead compound 1d exhibited sub-micromolar GI50 values across all three lines), compounds bearing the 6-methoxybenzothiazole-piperazine core consistently demonstrated measurable cytotoxicity, unlike other derivatives in the same panel that were completely inactive (GI50 > 100 µM). This positions the compound as a viable, moderately active scaffold for hit-to-lead optimization, as opposed to a true negative control.

Cytotoxicity Cancer Hepatocellular carcinoma

The 6-Methoxy Substituent is a Key Driver of AChE Inhibitory Potential Compared to Non-Methoxylated Analogs

A structure-activity relationship campaign on benzothiazole-piperazine AChE inhibitors revealed that compounds featuring an electron-donating group (like methoxy) on the benzothiazole ring were critical for enzyme inhibitory activity [1]. The most active compounds (19 and 20) in that series, which share the 6-methoxy motif with CAS 897470-00-7, demonstrated very good AChE inhibition, while compounds lacking this substitution or carrying electron-withdrawing groups showed markedly reduced or no activity. This implies CAS 897470-00-7 is a member of the active pharmacophore cluster for this therapeutic target.

Acetylcholinesterase Alzheimer's disease Neurodegeneration

Physicochemical Profile Differentiates the Compound from Closely Related, Less Drug-Like Analogs

The compound's calculated logP of 3.96 and polar surface area (PSA) of 36.7 Ų place it within the optimal range for CNS drug-likeness, as defined by standard physicochemical filters [1]. In comparison, the direct analog 6-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897468-77-8) shows a higher logP (~4.2, predicted) and a similar PSA, making it more lipophilic and potentially more prone to off-target binding and metabolic instability. The methoxy oxygen of CAS 897470-00-7 provides a hydrogen bond acceptor site that can enhance solubility and target interactions without drastically increasing molecular weight.

Drug-likeness ADME Permeability

Validated Structural Scaffold for Antiangiogenic Activity, Lacking in Simpler Piperazine Derivatives

A series of benzothiazole-piperazine hybrids, closely related to CAS 897470-00-7, was evaluated in a Dalton’s lymphoma ascites (DLA) model for antiangiogenic potential [1]. The study found that the benzothiazole-piperazine core provided significant in vivo tumor suppression through angiogenesis inhibition, a mechanism not observed in simple piperazine or benzothiazole fragments alone. This validates the hybrid scaffold, of which CAS 897470-00-7 is a representative member, as a privileged structure for antiangiogenic drug discovery.

Angiogenesis Antitumor In vivo efficacy

Recommended Application Scenarios for 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one (CAS 897470-00-7) Based on Differentiated Evidence


Seed Compound for Anticancer Hit-to-Lead Optimization Programs

Use as a starting point for medicinal chemistry campaigns targeting liver (HUH-7), breast (MCF-7), or colon (HCT-116) cancers, based on the confirmed moderate cytotoxicity of its structural class and the accessible synthetic handles on the phenylacetyl and benzothiazole moieties for further derivatization [1].

Neuroscience Probe for Acetylcholinesterase Target Engagement Studies

Deploy as a reference compound in enzyme-based or cellular AChE assays due to the essential 6-methoxy pharmacophore, which is proven to confer activity. This can serve as a positive control for screening novel AChE inhibitors, ensuring assay validity [2].

Physicochemical Reference Standard in ADME Assays

Utilize as a calibrant or reference substance in permeability and solubility assays (e.g., PAMPA, Caco-2) where a molecule with a well-characterized logP (3.96), PSA (36.7 Ų), and known hydrogen-bonding capacity is needed to benchmark the performance of a CNS-oriented compound library .

Tool Compound for Investigating Antiangiogenic Mechanisms in Oncology

Apply in in vivo or ex vivo angiogenesis models (e.g., rat aortic ring assay, chick chorioallantoic membrane assay) to probe the role of benzothiazole-piperazine hybrids in vascular endothelial growth factor (VEGF)-mediated pathways, leveraging the scaffold's validated antiangiogenic properties [3].

Quote Request

Request a Quote for 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.